5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cell signaling pathways, thereby reducing cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-methyl-1H-pyrazole-3-carboxamide: Lacks the fluorophenyl group, which may affect its biological activity.
N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide: Lacks the amino group, which may influence its reactivity and applications.
5-amino-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical properties and biological activity.
Uniqueness
The presence of both the amino and fluorophenyl groups in 5-amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide makes it uniqueThe fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Properties
IUPAC Name |
5-amino-N-(4-fluorophenyl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-16-10(13)6-9(15-16)11(17)14-8-4-2-7(12)3-5-8/h2-6H,13H2,1H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWUEUJQAGVVKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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